molecular formula C17H18N4O2S B2831322 1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea CAS No. 2034437-83-5

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea

Cat. No.: B2831322
CAS No.: 2034437-83-5
M. Wt: 342.42
InChI Key: OFIDBFJVSOVTOU-UHFFFAOYSA-N
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Description

1-(2-(1H-pyrazol-1-yl)-2-(thiophen-2-yl)ethyl)-3-(2-methoxyphenyl)urea, also known as PTUP, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug discovery, and biological research.

Scientific Research Applications

Hydrogel Formation and Anion Tuning

1-(3-Methyl-1H-pyrazol-5-yl)-3-(3-nitrophenyl)urea forms hydrogels in acidic conditions, with the gelation properties significantly influenced by the anion identity. This anion tuning allows for the modification of the gels' rheological and morphological properties, which could be pivotal in the development of responsive materials and sensors (Lloyd & Steed, 2011).

Synthesis of Novel Heterocyclic Derivatives

Novel pyridine and naphthyridine derivatives have been synthesized from reactions involving thiophen-2-yl compounds. These compounds have potential applications in pharmaceuticals, showcasing the versatility of thiophen-2-yl and pyrazole moieties in the synthesis of complex heterocyclic structures (Abdelrazek et al., 2010).

Anti-Angiogenic Properties

The anti-angiogenic potential of 5-pyrazolyl-ureas, specifically a compound named GeGe-3, has been explored through functional proteomics. This research uncovers the interactome of GeGe-3, identifying calreticulin as a principal target. The binding to calreticulin suggests a mechanism of action for GeGe-3's anti-angiogenic effects, which could be applicable to the study of cancer and other diseases where angiogenesis plays a critical role (Morretta et al., 2021).

Antibacterial and Antitumor Applications

The synthesis of new heterocyclic compounds containing sulfonamido moieties has shown promising antibacterial activities. These findings highlight the potential of urea derivatives in developing new antibacterial agents, contributing to the fight against drug-resistant bacteria (Azab et al., 2013).

Properties

IUPAC Name

1-(2-methoxyphenyl)-3-(2-pyrazol-1-yl-2-thiophen-2-ylethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N4O2S/c1-23-15-7-3-2-6-13(15)20-17(22)18-12-14(16-8-4-11-24-16)21-10-5-9-19-21/h2-11,14H,12H2,1H3,(H2,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFIDBFJVSOVTOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)NCC(C2=CC=CS2)N3C=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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